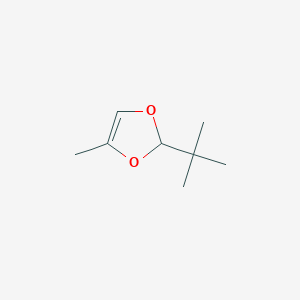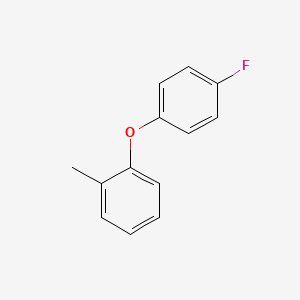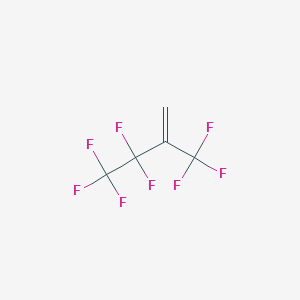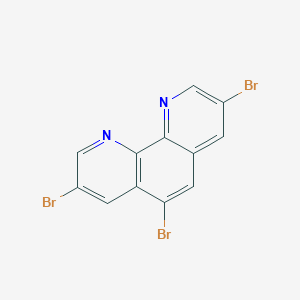
2-Chloro-3-iodopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-iodopropanoic acid is an organic compound with the molecular formula C3H4ClIO2 It belongs to the class of halogenated carboxylic acids, characterized by the presence of both chlorine and iodine atoms attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodopropanoic acid typically involves the halogenation of propanoic acid derivatives. One common method is the sequential halogenation of 3-chloropropanoic acid using iodine and a suitable oxidizing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective introduction of iodine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions: 2-Chloro-3-iodopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding aldehydes or reduced to alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) or potassium iodide (KI) in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of various halogenated derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
科学的研究の応用
2-Chloro-3-iodopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-3-iodopropanoic acid involves its interaction with molecular targets through its halogen atoms and carboxylic acid group. The halogen atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
類似化合物との比較
3-Iodopropanoic Acid: Similar structure but lacks the chlorine atom.
2-Chloropropanoic Acid: Similar structure but lacks the iodine atom.
3-Chloropropanoic Acid: Similar structure but lacks the iodine atom.
Uniqueness: 2-Chloro-3-iodopropanoic acid is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. This dual halogenation allows for versatile chemical modifications and applications in various fields.
特性
CAS番号 |
190430-27-4 |
|---|---|
分子式 |
C3H4ClIO2 |
分子量 |
234.42 g/mol |
IUPAC名 |
2-chloro-3-iodopropanoic acid |
InChI |
InChI=1S/C3H4ClIO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7) |
InChIキー |
NFOFALCJMREAJS-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


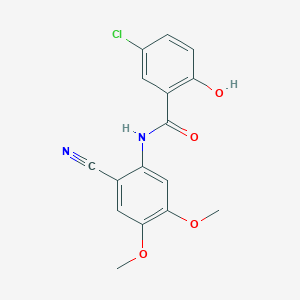

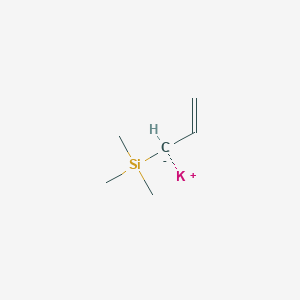
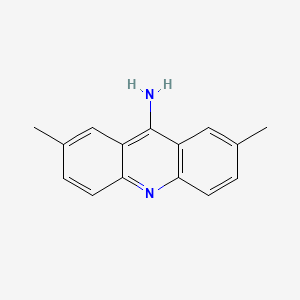
![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)
